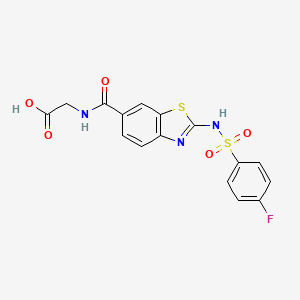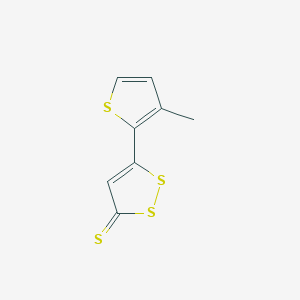![molecular formula C17H18N4 B12629659 4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile CAS No. 917896-06-1](/img/structure/B12629659.png)
4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclopentylamino group attached to a pyrimidine ring, which is further connected to a benzonitrile moiety. The molecular formula of this compound is C17H18N4, and it has a molecular weight of 278.3523 daltons .
Preparation Methods
The synthesis of 4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile involves several steps, typically starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4-aminobenzonitrile with cyclopentylamine in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as dioxane or toluene . Industrial production methods may involve optimization of these reaction conditions to improve yield and reduce production costs.
Chemical Reactions Analysis
4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or alcohols.
Scientific Research Applications
4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to changes in cellular processes such as proliferation and apoptosis . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins involved in signal transduction and gene expression.
Comparison with Similar Compounds
4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile can be compared with other similar compounds, such as:
4-[4-(Cyclopentylamino)-2-methylthio)pyrimidine-5-carboxylic acid: This compound has a similar pyrimidine structure but with different functional groups.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target similar biological pathways and have potential therapeutic applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
917896-06-1 |
|---|---|
Molecular Formula |
C17H18N4 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
4-[4-(cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile |
InChI |
InChI=1S/C17H18N4/c1-12-19-11-16(14-8-6-13(10-18)7-9-14)17(20-12)21-15-4-2-3-5-15/h6-9,11,15H,2-5H2,1H3,(H,19,20,21) |
InChI Key |
PRRJVCQKGQEJLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


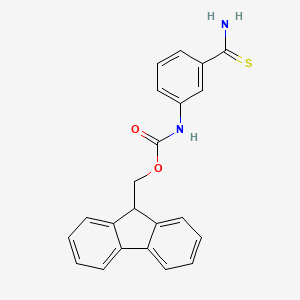
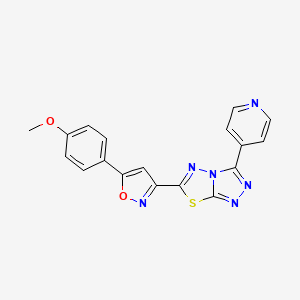



![ethyl 4-[(11S,12R,16S)-11-(furan-2-carbonyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12629598.png)
![(5Z)-3-cyclohexyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12629602.png)
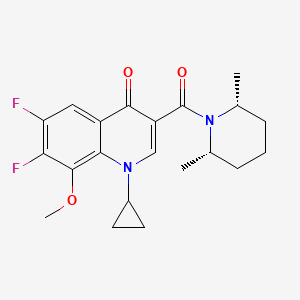
![1-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid](/img/structure/B12629616.png)
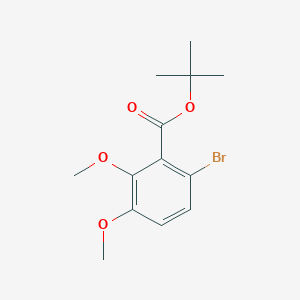
![4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12629635.png)
![(5'R,8'S,9'S,10'S,11'R,13'S,14'S,17'S)-17'-acetyl-11'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene]-1'-one](/img/structure/B12629636.png)
